Methyl4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
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Overview
Description
Methyl4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its significant pharmacological potential. This compound is part of the tetrahydroisoquinoline family, which is widespread in plants, animals, and human brains . It has gained interest due to its neuroprotective properties and potential therapeutic applications .
Preparation Methods
The synthesis of Methyl4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves multicomponent reactions that improve atom economy, selectivity, and yield . Traditional approaches include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling strategies have been explored . Industrial production methods often involve the use of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .
Chemical Reactions Analysis
Methyl4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metals and oxidants . Major products formed from these reactions include various alkaloids and bioactive molecules .
Scientific Research Applications
This compound has a broad spectrum of applications in scientific research. It is used in neurochemical and molecular studies due to its neuroprotective properties . It has shown potential in combating neurodegenerative illnesses and substance abuse . Additionally, it is used in the synthesis of therapeutic lead compounds and as a precursor for various alkaloids displaying multifarious biological activities .
Mechanism of Action
The mechanism of action of Methyl4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves the inhibition of monoamine oxidase (MAO) and scavenging of free radicals . It also antagonizes the glutamatergic system, which may play an essential role in its neuroprotective effects . The compound interacts with dopamine receptors and inhibits the formation of 3,4-dihydroxyphenylacetic acid, shifting dopamine catabolism toward COMT-dependent O-methylation .
Comparison with Similar Compounds
Methyl4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is unique due to its specific neuroprotective properties and its ability to inhibit MAO . Similar compounds include 1-methyl-1,2,3,4-tetrahydroisoquinoline and other derivatives of 1,2,3,4-tetrahydroisoquinoline . These compounds share many pharmacological properties but differ in their specific mechanisms of action and therapeutic applications .
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-8-6-13-7-10-5-9(12(14)15-2)3-4-11(8)10/h3-5,8,13H,6-7H2,1-2H3 |
InChI Key |
UTRHIQRSWNBBEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2=C1C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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